molecular formula C14H17NO3 B3090557 (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid CAS No. 1212152-05-0

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

Cat. No.: B3090557
CAS No.: 1212152-05-0
M. Wt: 247.29 g/mol
InChI Key: UKAGVVHRYCYKJP-YPMHNXCESA-N
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Description

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered lactam ring (5-oxo-pyrrolidine) with an ethyl group at the N1 position, an o-tolyl (ortho-methylphenyl) substituent at the C2 position, and a carboxylic acid group at C3.

Properties

IUPAC Name

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAGVVHRYCYKJP-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto ester.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

    Addition of the o-Tolyl Group: The o-tolyl group can be added through a Friedel-Crafts acylation reaction using o-toluoyl chloride and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the o-tolyl group, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the carboxylic acid group or electrophilic substitution at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents for substitution reactions may include nucleophiles like amines or alcohols, and electrophiles like halogens or sulfonates.

Major Products:

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous pyrrolidine-3-carboxylic acid derivatives:

Compound Name Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Physical/Chemical Properties References
(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid N1: Methyl; C2: Phenyl R,R 219.24 Storage: Sealed, 2–8°C; Purity: Not specified
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid C2: 4-Chlorophenyl; C3: Carboxylic acid S,R Not provided Melting point: 191°C; Synthesis yield: 65%
1-Methyl-5-oxopyrrolidine-3-carboxylic acid N1: Methyl; No aromatic substituents Not specified Not provided CAS: 42346-68-9; Concentration: 100%
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid N1: Methyl; C4: Benzodioxol; C3: Ureido group R,S (racemic) 466 (APCI-MS) Purity: >99%; FTIR peaks: 1675 cm⁻¹ (C=O)

Key Observations

Substituent Effects on Lipophilicity and Reactivity: The ethyl and o-tolyl groups in the target compound likely enhance lipophilicity compared to the methyl and phenyl substituents in . The 4-chlorophenyl substituent in increases electronegativity, which could influence hydrogen bonding or solubility compared to the o-tolyl group.

Stereochemical Influence :

  • The R,R configuration in the target compound and contrasts with the S,R configuration in , which may lead to differences in chiral recognition, biological activity, or crystallinity. highlights the importance of enantiomorph-polarity parameters in such analyses .

Spectroscopic and Synthetic Insights: The FTIR data in for a ureido-substituted analog shows a strong C=O stretch at 1675 cm⁻¹, consistent with lactam and carboxylic acid functionalities in the target compound.

Safety and Handling :

  • While safety data for the target compound are unavailable, analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid and the bicyclic derivative in emphasize standard precautions (e.g., glovebox use, eye protection) due to their 100% concentration and reactive functional groups.

Research Implications and Gaps

  • Structural Diversity: The evidence includes compounds with ureido (), glycoside (), and bicyclic () moieties, underscoring the versatility of pyrrolidine-3-carboxylic acid as a scaffold.
  • Data Limitations : Key parameters such as the target compound’s melting point, solubility, and biological activity are absent in the provided evidence. Further studies comparing its NMR, MS, and X-ray crystallography data with analogs like and are warranted.

Biological Activity

Overview

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring substituted with an ethyl group, a carboxylic acid group, and an o-tolyl group, influences its interaction with biological systems.

  • Molecular Formula : C14H17NO3
  • Molecular Weight : 247.294 g/mol
  • CAS Number : 1212152-05-0

The compound's stereochemistry, defined by the (2R,3R) configuration, is crucial for its biological activity and binding affinity to target molecules.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The pyrrolidine structure allows for versatile binding capabilities, potentially leading to the modulation of various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer properties. In vitro testing on A549 human lung adenocarcinoma cells revealed:

  • Cytotoxicity : The compound significantly reduced cell viability at concentrations around 100 µM.
  • Comparative Efficacy : It was more effective than certain standard chemotherapeutics like cisplatin in specific contexts.

A detailed study indicated that structural modifications influence the anticancer potency of these compounds. For instance, compounds with free amino groups exhibited enhanced activity compared to those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against multidrug-resistant strains of bacteria:

  • Target Pathogens : Effective against Staphylococcus aureus, including MRSA strains.
  • Mechanism : The compound's ability to disrupt bacterial cell function contributes to its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl...Pyrrolidine derivativeHighModerate
(2R,3R)-Tartaric AcidDicarboxylic acidLowNone
(2R,3R)-2,3-ButanediolAlcoholNoneLow

This table illustrates the distinct biological activities associated with different compounds sharing similar stereochemical configurations but differing functional groups.

Case Studies

  • Study on Anticancer Properties :
    • Researchers evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells.
    • Results indicated that specific substitutions significantly increased cytotoxicity while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Efficacy Assessment :
    • A panel of 5-oxopyrrolidine derivatives was tested against resistant strains of Staphylococcus aureus.
    • The findings highlighted the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2R,3R)-1-ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid?

  • Methodological Answer : A viable approach involves catalytic hydrogenation using 10% Pd/C under 4 bar H₂ pressure in a mixed solvent system (e.g., ethyl acetate/methanol, 2:1 v/v) for 3 hours, followed by acid-mediated deprotection (e.g., trifluoroacetic acid/water) and neutralization with cesium carbonate. Purification via solvent extraction (e.g., dichloromethane) and crystallization yields the target compound with ~65% efficiency . Characterization should include melting point analysis (e.g., 191°C), IR (C=O, NH stretches), and NMR (¹H/¹³C chemical shifts for stereochemical confirmation) .

Q. What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography is critical for absolute stereochemical assignment, as demonstrated in related pyrrolidine derivatives . Complementary techniques include ¹H-NMR coupling constants (e.g., vicinal coupling for trans/cis relationships) and NOESY experiments to verify spatial arrangements of substituents. For enantiomeric excess, chiral HPLC or polarimetry should be employed .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use face shields, safety glasses (EN 166/EU or NIOSH/US standards), and nitrile gloves. Work under fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of (2R,3R)-configured pyrrolidine derivatives?

  • Methodological Answer : Diastereoselectivity is achieved via stereochemical retention during neutralization of dimethyl ester intermediates. For example, dimethyl (2R*,3R*)-3-aryl-glutamate hydrochlorides, when neutralized with aqueous NaHCO₃, retain configuration to yield enantiopure products. Solvent polarity and temperature (e.g., 0–25°C) further refine selectivity . Computational modeling (DFT) can predict transition-state energetics to optimize reaction pathways .

Q. What challenges arise in resolving enantiomers of this compound, and how can they be addressed?

  • Methodological Answer : Near-centrosymmetric structures may yield false chirality-polarity signals in X-ray data. Use Flack’s x parameter (based on twin-component scattering) instead of Rogers’ η for accurate enantiomorph assignment . Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) can enhance enantiomeric separation .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with conserved catalytic sites) identifies potential binding modes. Pharmacophore modeling (e.g., Schrödinger Phase) aligns the compound’s carboxylic acid and ketone groups with active-site hydrogen-bonding residues. ADMET predictions (SwissADME) assess solubility and metabolic stability .

Q. What strategies are effective for functionalizing the pyrrolidine core to study structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents at C-3 via Heck coupling or nucleophilic aromatic substitution. For example, react the core with morpholine/formaldehyde under reflux in 1,4-dioxane to install morpholinomethyl groups, then assess bioactivity (e.g., enzyme inhibition) via kinetic assays .

Critical Analysis of Contradictions

  • and both emphasize hydrogenation for synthesis but differ in purification methods (crystallization vs. column chromatography). The choice depends on substituent polarity.
  • highlights limitations of Rogers’ η parameter, advocating for Flack’s x in enantiomorph assignment, which resolves discrepancies in near-symmetric structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

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